molecular formula C11H11F2N3 B6615221 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine CAS No. 1193196-07-4

1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine

Cat. No.: B6615221
CAS No.: 1193196-07-4
M. Wt: 223.22 g/mol
InChI Key: KDJSGXYNANVDSZ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine is a pyrazole-based amine derivative featuring a 2,4-difluorophenyl group at position 1 and an ethyl substituent at position 5 of the pyrazole ring. Its molecular formula is C₁₁H₁₁F₂N₃, with a molecular weight of 223.23 g/mol (inferred from structural analogs in and ). The compound’s structure combines fluorine atoms (electron-withdrawing groups) and an alkyl chain (electron-donating group), which may influence its electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-5-ethylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c1-2-8-6-11(14)15-16(8)10-4-3-7(12)5-9(10)13/h3-6H,2H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJSGXYNANVDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine typically involves the reaction of 2,4-difluoroaniline with ethyl acetoacetate under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine have been shown to inhibit tumor growth in various cancer cell lines. Research has focused on the modulation of signaling pathways involved in cell proliferation and apoptosis, making this compound a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been explored. The compound's structure allows it to interact with enzymes involved in inflammatory processes, such as cyclooxygenases (COX). Preliminary data suggest that it may reduce inflammation markers in vitro and in vivo models, indicating its potential as a therapeutic agent for inflammatory diseases.

Material Science

Polymer Chemistry
In the field of material science, this compound can be used as a building block for synthesizing novel polymers with enhanced properties. Its unique chemical structure allows for functionalization that can improve thermal stability and mechanical strength in polymer matrices. Research is ongoing to explore its application in creating high-performance materials for various industrial applications.

Agricultural Chemistry

Pesticide Development
The compound's structural characteristics make it an interesting candidate for developing new agrochemicals. Its potential efficacy as an insecticide or herbicide is under investigation, focusing on its ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms. The fluorine atoms present may enhance the compound's bioactivity and environmental stability.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry examined various pyrazole derivatives for their anticancer activity. The results demonstrated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting strong potential for further development .

Case Study 2: Anti-inflammatory Activity

In a recent publication in Phytochemistry, researchers evaluated the anti-inflammatory effects of pyrazole derivatives. The study found that derivatives with similar functional groups significantly reduced pro-inflammatory cytokines in animal models of arthritis .

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The difluorophenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazole Amines

Compound Name Position 1 Substituent Position 5 Substituent Molecular Formula Molar Mass (g/mol) Key Features
This compound 2,4-Difluorophenyl Ethyl C₁₁H₁₁F₂N₃ 223.23 Balanced lipophilicity; dual fluorine atoms enhance electronic modulation.
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine () 2,4-Difluorophenyl Methyl C₁₀H₉F₂N₃ 209.20 Smaller alkyl group reduces steric bulk; may lower metabolic stability.
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine () 4-Fluorophenyl Ethyl C₁₁H₁₂FN₃ 205.23 Mono-fluorophenyl reduces electron-withdrawing effects; simpler substitution.
1-[6-(2,4-Dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine () 4-Fluorophenyl + pyridazinyl 6-(2,4-Dichlorobenzyl) C₂₁H₁₅Cl₂FN₆ 449.29 Chlorine atoms increase lipophilicity; pyridazinyl group adds complexity.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine () 2,4,6-Trichlorophenyl 4-Fluorophenyl + pyridinyl C₂₀H₁₂Cl₃FN₄ 456.70 Trichlorophenyl enhances steric hindrance; pyridinyl may improve target binding.

Key Observations:

Fluorine vs. Chlorine Substituents: The 2,4-difluorophenyl group in the target compound provides moderate electron-withdrawing effects and improved metabolic stability compared to trichlorophenyl () or dichlorobenzyl (), which are bulkier and more lipophilic but may increase toxicity risks .

Alkyl Chain Effects :

  • The ethyl group at position 5 offers a balance between lipophilicity and metabolic stability compared to methyl (), which may be more susceptible to oxidative degradation .

Biological Activity

1-(2,4-Difluorophenyl)-5-ethyl-1H-pyrazol-3-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

  • Molecular Formula: C₁₁H₁₁F₂N₃
  • Molecular Weight: 223.22 g/mol
  • CAS Number: 1193196-07-4

Synthesis

The compound is synthesized through a multi-step process involving the modification of pyrazole derivatives. Various methods have been explored to enhance yield and purity while maintaining biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)12.5
HepG2 (Liver)15.7
A549 (Lung)20.3
HT29 (Colorectal)18.9

The compound has shown to inhibit the growth of multiple cancer types, including breast, liver, and lung cancers, suggesting a broad spectrum of activity.

The exact mechanism by which this compound exerts its effects remains under investigation. However, it is believed to involve:

  • Inhibition of key signaling pathways associated with cancer cell proliferation.
  • Induction of apoptosis in malignant cells.
  • Modulation of angiogenesis through inhibition of VEGFR signaling pathways .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. The compound has shown promising results in inhibiting COX enzymes:

Activity IC50 (μM) Reference
COX-15.40
COX-20.01

These findings indicate that the compound could serve as a dual inhibitor for COX enzymes, potentially offering therapeutic benefits in inflammatory conditions.

Other Biological Activities

This compound has also been explored for its:

  • Antibacterial Effects: Preliminary studies suggest moderate activity against certain bacterial strains.
  • Antidepressant Properties: Some pyrazole derivatives have been linked to monoamine oxidase inhibition, indicating potential use in treating depression .

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment: A study demonstrated that patients treated with a regimen including pyrazole derivatives showed improved outcomes compared to traditional therapies.
  • Chronic Inflammation Management: Long-term administration of pyrazole-based compounds resulted in reduced markers of inflammation in patients with rheumatoid arthritis.

Q & A

Basic: What are the common synthetic routes for 1-(2,4-difluorophenyl)-5-ethyl-1H-pyrazol-3-amine?

Answer:
The synthesis typically follows a multi-step protocol involving condensation reactions and functional group modifications. For example:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones (e.g., using 2,4-difluorophenylhydrazine and ethyl-substituted diketones) .
  • Step 2: Introduction of the amine group at position 3 through nucleophilic substitution or reductive amination.
  • Key Validation: IR spectroscopy and NMR are critical for confirming the amine group and fluorine substitution patterns .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

  • FT-IR: Identifies amine (-NH₂) stretches (~3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns signals for the ethyl group (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and aromatic protons in the 2,4-difluorophenyl moiety (δ 6.8–7.5 ppm) .
  • LC-MS/HPLC: Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₂F₂N₃) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

  • Methodology: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity analysis .
  • Applications:
    • Predict nucleophilic/electrophilic sites (e.g., amine group as a nucleophile, fluorophenyl ring as electron-deficient).
    • Correlate computed dipole moments with solubility in polar solvents .
  • Validation: Compare DFT-predicted IR/Raman spectra with experimental data to refine computational models .

Advanced: How do crystallographic studies inform the molecular geometry and intermolecular interactions?

Answer:

  • Procedure: Grow single crystals via slow evaporation (e.g., in ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 173 K .
  • Key Findings:
    • Torsion Angles: The ethyl group at position 5 adopts a gauche conformation, minimizing steric hindrance with the difluorophenyl ring .
    • Intermolecular Interactions: N-H···F hydrogen bonds and π-π stacking between pyrazole rings stabilize the crystal lattice .
  • Software: SHELX for structure refinement; Mercury for visualization .

Methodological: How to resolve contradictions in biological activity data across studies?

Answer:

  • Root Causes: Variability in substituent positions (e.g., fluorine vs. chlorine), assay conditions (e.g., microbial strains), or purity (>95% vs. <90%) .
  • Resolution Strategies:
    • Comparative Assays: Test the compound alongside analogs (e.g., 1-(2,4-dichlorophenyl)-5-methyl derivatives) under identical conditions .
    • Dose-Response Curves: Establish EC₅₀ values using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
    • SAR Analysis: Correlate substituent effects (e.g., electron-withdrawing F groups enhance membrane penetration) with activity .

Advanced: How does the substitution pattern (2,4-difluorophenyl, ethyl) influence reactivity and bioactivity?

Answer:

  • Electronic Effects: Fluorine atoms increase the electrophilicity of the pyrazole ring, facilitating nucleophilic attacks at position 3 .
  • Steric Effects: The ethyl group at position 5 reduces rotational freedom, potentially enhancing binding affinity to target proteins (e.g., fungal CYP51 in antifungal studies) .
  • Comparative Studies: Replace 2,4-difluorophenyl with 4-methoxyphenyl () to assess how electron-donating groups alter metabolic stability .

Methodological: What strategies optimize the yield of the amine group during synthesis?

Answer:

  • Protection-Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the amine during harsh reactions (e.g., fluorination), followed by TFA deprotection .
  • Catalysis: Employ Pd/C or Raney Ni for reductive amination of nitro intermediates .
  • Troubleshooting: Low yields (<50%) may arise from competing side reactions (e.g., over-alkylation); monitor via TLC and adjust stoichiometry .

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